1-cyclohexyl-3-methylimidazol-2-one

Catalog No.
S1484812
CAS No.
101692-32-4
M.F
C10H16N2O
M. Wt
180.25 g/mol
Availability
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1-cyclohexyl-3-methylimidazol-2-one

CAS Number

101692-32-4

Product Name

1-cyclohexyl-3-methylimidazol-2-one

IUPAC Name

1-cyclohexyl-3-methylimidazol-2-one

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C10H16N2O/c1-11-7-8-12(10(11)13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

HOMUPAMMSCTWIY-UHFFFAOYSA-N

SMILES

CN1C=CN(C1=O)C2CCCCC2

Synonyms

1-Cyclohexyl-3-methyl-4-imidazolin-2-one

Canonical SMILES

CN1C=CN(C1=O)C2CCCCC2

Description

The exact mass of the compound 4-Imidazolin-2-one, 1-cyclohexyl-3-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162074. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclohexyl-3-methylimidazol-2-one is an organic compound characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound features a cyclohexyl group and a methyl group attached to the imidazole moiety, contributing to its unique chemical properties. The molecular formula for 1-cyclohexyl-3-methylimidazol-2-one is C10H14N2OC_{10}H_{14}N_2O, and it has a molecular weight of approximately 178.24 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.

Typical of imidazole derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cyclization: Under certain conditions, this compound may undergo cyclization reactions to generate fused ring systems.

For instance, reactions involving acyl(quinoxalin-2-yl)ketenes have been documented, leading to the formation of derivatives with potential biological activities .

The biological activity of 1-cyclohexyl-3-methylimidazol-2-one has been explored in various studies. Its structural similarity to other biologically active imidazole derivatives suggests potential pharmacological effects. Compounds in this class have been known to exhibit:

  • Antimicrobial Properties: Some imidazole derivatives show effectiveness against bacteria and fungi.
  • Antihypoxic Effects: Related compounds have demonstrated significant antihypoxic effects in vivo, indicating potential applications in treating conditions associated with low oxygen levels .

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of 1-cyclohexyl-3-methylimidazol-2-one.

Several synthetic routes have been developed for the preparation of 1-cyclohexyl-3-methylimidazol-2-one. One common method involves:

  • Thermal Decomposition: Starting from 1H-pyrrole-2,3-dione, which undergoes thermal decomposition to generate reactive intermediates.
  • Cycloaddition Reactions: These intermediates can then react with dicyclohexylcarbodiimide (DCC) in a [4+2] cycloaddition reaction to yield the desired compound .

This synthesis is typically performed under solvent-free conditions, enhancing yield and purity.

The applications of 1-cyclohexyl-3-methylimidazol-2-one are diverse and include:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

The unique properties imparted by the cyclohexyl group may also make it suitable for use in materials science or as a ligand in coordination chemistry.

Interaction studies involving 1-cyclohexyl-3-methylimidazol-2-one focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. For example, studies on related imidazole derivatives have shown interactions with:

  • Enzymes involved in metabolic processes.
  • Receptors that modulate physiological responses.

Understanding these interactions is crucial for assessing the therapeutic potential and safety profiles of such compounds.

Several compounds share structural similarities with 1-cyclohexyl-3-methylimidazol-2-one, including:

Compound NameStructure CharacteristicsUnique Features
1-MethylimidazoleContains a methyl group on the imidazoleSimpler structure; often used as a base
1-Cyclopentyl-3-methylimidazol-2-oneCyclopentyl instead of cyclohexylSmaller ring size may affect solubility
1-Cyclohexyl-3-(p-tolyl)ureaUrea functional groupExhibits different reactivity due to urea
1-Cyclohexylbenzimidazol-2-oneBenzimidazole ringPotentially higher biological activity

The uniqueness of 1-cyclohexyl-3-methylimidazol-2-one lies in its combination of cyclic aliphatic and heterocyclic structures, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Imidazol-2-ones represent an important class of heterocyclic compounds that have been studied extensively since the mid-20th century. The development of cyclohexyl-substituted imidazolones emerged during the broader exploration of heterocyclic chemistry, with significant advancements occurring in recent decades. These compounds garnered attention as researchers recognized their potential utility in various applications, from pharmaceutical development to materials science.

The specific compound 1-cyclohexyl-3-methylimidazol-2-one was first systematically characterized and cataloged with the CAS number 101692-32-4, marking its formal entry into chemical databases and research literature. Its development occurs within the broader context of imidazolone chemistry, which has seen significant advancement in synthetic methodologies and structural understanding over the past several decades.

Structural Classification Within Heterocyclic Nitrogen Compounds

1-Cyclohexyl-3-methylimidazol-2-one belongs to the broader family of heterocyclic nitrogen compounds, specifically classified as an imidazol-2-one derivative. It features a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2, creating the characteristic imidazolone core structure.

The compound's chemical formula is C₁₀H₁₆N₂O with a molecular weight of 180.2468 g/mol. Its structure is distinguished by:

  • A planar imidazol-2-one heterocyclic core
  • A cyclohexyl substituent at the N-1 position, which typically adopts a chair conformation
  • A methyl group at the N-3 position

This structural arrangement can be visualized through its SMILES notation: O=c1n(ccn1C)C1CCCCC1.

Structural ParameterValue
Molecular FormulaC₁₀H₁₆N₂O
Molecular Weight180.2468 g/mol
Physical StateSolid
Density1.121 g/cm³
Boiling Point265.5°C at 760 mmHg
Flash Point105.2°C
LogP1.69200
PSA26.93000

Table 1: Key physical and chemical parameters of 1-cyclohexyl-3-methylimidazol-2-one.

Significance in Organic Synthesis and Materials Science

The significance of 1-cyclohexyl-3-methylimidazol-2-one in organic synthesis stems from its unique structural features and reactivity profile. Imidazol-2-ones serve as versatile building blocks in the construction of more complex molecular architectures, playing crucial roles in heterocyclic chemistry.

Recent research has highlighted the importance of imidazol-2-ones in various applications:

  • As intermediates in the synthesis of biologically active compounds
  • As structural components in pharmaceutical research
  • As building blocks for novel materials with specific properties
  • As participants in coordination chemistry with various metals

The balanced lipophilicity of 1-cyclohexyl-3-methylimidazol-2-one, indicated by its LogP value of 1.69, makes it particularly interesting for applications requiring specific solubility profiles.

Research Evolution and Contemporary Academic Focus

Contemporary research on 1-cyclohexyl-3-methylimidazol-2-one has evolved significantly, with particular emphasis on developing efficient synthetic routes and exploring potential applications.

Recent academic focus has centered on:

  • Development of novel synthetic methodologies for accessing substituted imidazol-2-ones
  • Investigation of base-catalyzed cyclization reactions for imidazolone formation
  • Exploration of structural modifications to enhance specific properties
  • Structure-activity relationship studies for potential pharmaceutical applications

A particularly significant advancement has been the development of base-catalyzed intramolecular hydroamidation of propargylic ureas, which has revolutionized the synthesis of imidazol-2-ones by providing more efficient and selective routes to these compounds.

XLogP3

1.3

Other CAS

101692-32-4

Wikipedia

4-Imidazolin-2-one, 1-cyclohexyl-3-methyl-

Dates

Modify: 2023-07-17

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